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Compound of Interest

Compound Name: octahydro-2H-1,4-benzoxazine

Cat. No.: B1317814 Get Quote

An In-depth Technical Guide on the Chemical Structure Elucidation of Octahydro-2H-1,4-
benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies for the chemical

structure elucidation of octahydro-2H-1,4-benzoxazine. The document outlines a plausible

synthetic route and details the application of key analytical techniques, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). Detailed experimental protocols for the synthesis and spectroscopic analyses are

provided. All quantitative data from spectroscopic and spectrometric analyses are summarized

in structured tables for clarity and comparative purposes. Additionally, a logical workflow for the

structure elucidation process is presented using a Graphviz diagram, adhering to specified

visualization standards. This guide serves as a valuable resource for researchers and

professionals involved in the synthesis and characterization of heterocyclic compounds.

Introduction to Octahydro-2H-1,4-benzoxazine
Octahydro-2H-1,4-benzoxazine is a saturated heterocyclic compound with the chemical

formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. Its structure consists of a

cyclohexane ring fused to a morpholine ring. As a saturated derivative of benzoxazine, it lacks

the aromaticity of its precursor, which significantly influences its chemical and physical
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properties. Benzoxazine derivatives are a class of compounds known for a wide range of

biological activities, including antimicrobial, anticancer, and antihypertensive properties[2]. The

study of saturated analogs like octahydro-2H-1,4-benzoxazine is crucial for understanding

structure-activity relationships and for the development of new therapeutic agents. The

elucidation of its precise chemical structure is the foundational step for any further investigation

into its biological activity and potential applications in drug development.

Synthesis of Octahydro-2H-1,4-benzoxazine
A common route for the synthesis of saturated heterocyclic compounds is the catalytic

hydrogenation of their unsaturated aromatic counterparts. In the case of octahydro-2H-1,4-
benzoxazine, a plausible synthesis involves the reduction of a suitable 2H-1,4-benzoxazine

precursor.

Spectroscopic and Spectrometric Data
The structural confirmation of the synthesized octahydro-2H-1,4-benzoxazine is achieved

through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The expected ¹H and ¹³C NMR chemical shifts for octahydro-2H-1,4-benzoxazine
are summarized in Table 1. These predictions are based on the analysis of similar saturated

heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Data for Octahydro-2H-1,4-benzoxazine
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Atom
Predicted ¹H

Chemical Shift (ppm)

Predicted ¹³C

Chemical Shift (ppm)
Notes

C2-H₂ 3.5 - 3.8 65 - 70
Protons adjacent to

oxygen.

C3-H₂ 2.8 - 3.1 45 - 50
Protons adjacent to

nitrogen.

C4a-H 2.0 - 2.4 50 - 55 Bridgehead proton.

C5-H₂ 1.2 - 1.8 20 - 30
Cyclohexane ring

protons.

C6-H₂ 1.2 - 1.8 20 - 30
Cyclohexane ring

protons.

C7-H₂ 1.2 - 1.8 20 - 30
Cyclohexane ring

protons.

C8-H₂ 1.2 - 1.8 20 - 30
Cyclohexane ring

protons.

C8a-H 2.5 - 2.9 55 - 60 Bridgehead proton.

N-H 1.5 - 2.5 -

Broad singlet,

exchangeable with

D₂O.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for octahydro-2H-1,4-benzoxazine are presented in Table

2.

Table 2: Predicted IR Absorption Data for Octahydro-2H-1,4-benzoxazine
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Vibration Mode

N-H 3300 - 3500 Stretching (secondary amine)

C-H 2850 - 2960 Stretching (alkane)

C-O 1050 - 1150 Stretching (ether)

C-N 1020 - 1250 Stretching (amine)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major

fragments of octahydro-2H-1,4-benzoxazine are listed in Table 3.

Table 3: Predicted Mass Spectrometry Data for Octahydro-2H-1,4-benzoxazine

m/z Ion Notes

142.1227 [M+H]⁺ Protonated molecular ion.

141.1148 [M]⁺ Molecular ion.

140.1081 [M-H]⁻ Deprotonated molecular ion.

124.1126 [M+H-H₂O]⁺
Loss of water from the

protonated molecule.

Experimental Protocols
Synthesis Protocol: Catalytic Hydrogenation of 2H-1,4-
benzoxazine

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2H-1,4-benzoxazine (1

equivalent) in a suitable solvent such as ethanol or methanol.

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5%

Rhodium on alumina or Platinum(IV) oxide.
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Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C)

and stir vigorously for 24-48 hours, or until hydrogen uptake ceases.

Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Filter the

reaction mixture through a pad of celite to remove the catalyst.

Purification: Concentrate the filtrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel or by distillation under reduced pressure to

yield pure octahydro-2H-1,4-benzoxazine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of

the compound with dry KBr powder and pressing it into a thin disk. For a liquid or low-melting

solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum

over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI) are common techniques for this type of

molecule.

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular

weight.

Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS)

by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

obtain a fragmentation pattern, which can provide further structural information.

Visualized Workflow for Structure Elucidation
The logical flow of the experimental work for the structure elucidation of octahydro-2H-1,4-
benzoxazine is depicted in the following diagram.
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Caption: Experimental workflow for the structure elucidation.
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Conclusion
The structural elucidation of octahydro-2H-1,4-benzoxazine is a systematic process that

relies on a combination of organic synthesis and modern analytical techniques. The proposed

synthesis via catalytic hydrogenation provides a viable route to obtain the target compound.

Subsequent analysis by NMR spectroscopy, IR spectroscopy, and mass spectrometry allows

for the unambiguous confirmation of its chemical structure. The detailed protocols and

compiled data in this guide offer a solid framework for researchers and professionals to

successfully synthesize and characterize this and other related heterocyclic compounds,

paving the way for further investigations into their potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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